Cloperastine

Catalog No.
S567253
CAS No.
3703-76-2
M.F
C20H24ClNO
M. Wt
329.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine

CAS Number

3703-76-2

Product Name

Cloperastine

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2

InChI Key

FLNXBVJLPJNOSI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine, cloperastine, cloperastine hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cloperastine, also known as cloperastin, is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its chemical structure is characterized by the formula C20_{20}H24_{24}ClNO, with a molecular weight of approximately 329.87 g/mol. Cloperastine was first introduced in Japan in 1972 and later in Italy in 1981. It is marketed under various brand names, including Hustazol and Nitossil, and is available in forms such as cloperastine hydrochloride and cloperastine fendizoate .

The drug exhibits multiple biological activities, including acting as a ligand for the sigma-1 receptor and inhibiting G protein-coupled inwardly rectifying potassium channels (GIRK). These actions contribute to its antitussive effects without significantly affecting the central nervous system or respiratory centers, distinguishing it from other cough suppressants like codeine .

The exact mechanism by which cloperastine suppresses cough is not fully understood, but research suggests it has multiple effects []. Here are some potential mechanisms:

  • Sigma-1 receptor ligand: Cloperastine binds to the sigma-1 receptor, which may play a role in cough suppression [].
  • GIRK channel blocker: It might block G protein-coupled inwardly rectifying potassium channels (GIRK channels), potentially contributing to its antitussive effect [].
  • Antihistamine activity: Cloperastine exhibits weak antihistamine activity by blocking H1 histamine receptors. This may contribute to its action against coughs associated with allergies [].

Antitussive effects and potential mechanisms:

  • Cough suppression: Cloperastine acts centrally on the cough center in the brainstem, effectively suppressing the cough reflex without affecting the respiratory center. This characteristic makes it a safer alternative to opioid-based cough suppressants, which can depress respiration Source: [Pharmacological and clinical overview of cloperastine in treatment of cough - PMC - NCBI: ].
  • Emerging mechanisms: Recent research suggests that Cloperastine may exert its antitussive effects through additional mechanisms, including:
    • Blocking presynaptic G protein-coupled inwardly rectifying potassium (GIRK) channels: This action enhances the release of the inhibitory neurotransmitter GABA, further suppressing cough Source: [The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PMC - NCBI: ].
    • Suppressing mitochondrial oxidative phosphorylation: Studies indicate that Cloperastine may inhibit the energy production in cancer cells, potentially contributing to its antitussive effects Source: [Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC - NCBI: ].

Potential anti-cancer properties:

  • Repurposing potential: Building on its potential ability to suppress mitochondrial activity in cancer cells, researchers are exploring the possibility of repurposing Cloperastine for cancer treatment.
  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): Studies suggest that Cloperastine may inhibit PRMT5, an enzyme involved in cancer cell growth and proliferation Source: [Study explores the use of existing medicines to revolutionize cancer treatment - News-Medical: ].
  • Early-stage research: It is important to note that this research is still in its early stages, and further investigation is necessary to determine the efficacy and safety of Cloperastine for cancer treatment.

  • Halogenation: The halogenation of 4-chlorobenzhydrol with phosphorus tribromide leads to the formation of 1-(bromophenylmethyl)-4-chlorobenzene.
  • Etherification: Treatment with 2-chloroethanol results in the formation of 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
  • Condensation: The final step involves a reaction with piperidine to yield cloperastine .

These reactions are typically carried out under controlled conditions to ensure high purity and yield of the final product.

Cloperastine's pharmacological profile includes:

  • Antitussive Activity: It acts on the cough center without depressing respiratory function, making it effective for treating coughs without the narcotic effects associated with codeine.
  • Antihistaminic Effects: Cloperastine demonstrates significant antihistaminic activity, which can alleviate allergic symptoms.
  • Bronchodilation: The compound has mild bronchodilator properties, aiding in respiratory function during allergic reactions .

The onset of action is typically within 20-30 minutes after oral administration, with effects lasting for about 3-4 hours .

The synthesis of cloperastine can be summarized in several steps:

  • Preparation of Starting Materials: The initial compounds include 4-chlorobenzhydrol and piperidine.
  • Reaction Conditions: The reactions are performed in solvents such as dichloromethane or toluene, often at temperatures ranging from -20°C to 150°C depending on the specific reaction step.
  • Purification: After completing the reactions, purification processes such as crystallization or chromatography are employed to isolate cloperastine with high purity levels (over 99.7%) .

Cloperastine shares similarities with several other compounds used for cough suppression and allergy treatment. Here are some notable comparisons:

CompoundTypeUnique Features
CodeineOpioid AntitussiveNarcotic effects; potential for addiction
DextromethorphanNon-narcoticCommonly used; may cause dissociative effects
ButamirateNon-narcoticLess sedative effect; mild bronchodilator
PholcodineOpioid AntitussiveSimilar to codeine but less addictive
LevocloperastineAntitussiveEnantiomer of cloperastine; similar efficacy

Cloperastine stands out due to its dual action as both an antitussive and antihistamine without significant central nervous system side effects or addiction potential, which is a common concern with many traditional cough suppressants .

The historical development of cloperastine synthesis has evolved through several distinct approaches, with the earliest methods focusing on the sequential construction of the core structural components [1]. The fundamental synthetic strategy involves the formation of the characteristic diphenylmethanol ether linkage connected to a piperidine ring system [2].

The classical synthetic route begins with the preparation of 4-chlorobenzhydrol as the primary intermediate [1] [3]. This compound serves as the crucial starting material for subsequent etherification reactions [6]. The initial synthesis of 4-chlorobenzhydrol was achieved through the reduction of 4-chlorobenzophenone using sodium borohydride in isopropyl alcohol at elevated temperatures of 50-65°C . The reaction conditions required careful temperature control with the mixture maintained at 65°C for 2 hours, followed by distillation of the isopropyl alcohol and treatment with dilute hydrochloric acid .

The historical synthesis pathway proceeds through the formation of an etherification intermediate using 4-chlorobenzhydrol and 2-chloroethanol [1] [5]. This reaction was traditionally catalyzed using concentrated sulfuric acid as the etherification agent [5]. The process required heating to reflux at a controlled rate of 4°C per minute and maintaining reaction conditions for 5 hours [5]. The resulting intermediate, 1-(4-chlorobenzhydryl)oxy-2-chloroethane, represents a critical structural component in the synthetic sequence [1].

The final step in the historical synthesis involves the nucleophilic substitution reaction between the chloroethyl ether intermediate and piperidine [1] [6]. This reaction typically employed potassium carbonate as the base and required heating to temperatures of 100-105°C for 4 hours [11]. The reaction conditions were optimized to ensure complete conversion while minimizing side product formation [11].

Early synthetic approaches utilized resolution methods for obtaining optically active forms of cloperastine [2] [3]. The resolution of racemic 4-chlorobenzhydrol was achieved through the formation of hemisuccinate derivatives with chiral resolving agents such as quinine [2] [3]. The process involved dissolving the racemic 4-chlorobenzhydryl hemisuccinate in acetone and heating to 45-50°C while adding a hot solution of quinine dissolved in acetone-methanol mixture [3] [6]. The resolution yielded enantiomerically pure intermediates with optical purities exceeding 98% enantiomeric excess [3] [6].

Synthesis StepStarting MaterialReagent/CatalystConditionsYield (%)
Benzophenone Reduction4-ChlorobenzophenoneSodium Borohydride50-65°C, 2h76-89
Etherification4-ChlorobenzhydrolConcentrated H₂SO₄Reflux, 5h89-95
Piperidine CouplingChloroethyl EtherPotassium Carbonate100-105°C, 4h80-86

The historical synthesis routes demonstrated several limitations including the use of harsh reaction conditions, extended reaction times, and moderate overall yields [1] [5]. The traditional methods required multiple purification steps and generated significant amounts of acidic waste streams [5] [11]. These challenges prompted the development of more efficient synthetic approaches in subsequent decades [11] [14].

Modern Catalytic Approaches for Piperidine Core Functionalization

Contemporary synthetic methodologies for cloperastine production have incorporated advanced catalytic systems to enhance efficiency and selectivity [11] [14]. Modern approaches focus on optimizing the piperidine core functionalization through the development of specialized catalytic protocols [13] [31].

The implementation of sodium hydrogen sulfate as a catalyst represents a significant advancement in the etherification step [11]. This catalytic system operates under milder conditions compared to traditional sulfuric acid methods, with reactions conducted at 95-100°C in toluene solvent [11]. The sodium hydrogen sulfate catalyst demonstrates high catalytic activity while reducing equipment corrosion and minimizing environmental impact [11]. The optimized reaction conditions achieve yields of 94.5% for the etherification step with High Performance Liquid Chromatography purity exceeding 99.0% [11].

Biocatalytic approaches have emerged as promising alternatives for the synthesis of key intermediates [14] [32]. Engineered alcohol dehydrogenases have been developed for the stereoselective reduction of 4-chlorobenzophenone to produce optically active 4-chlorobenzhydrol [14]. The engineered enzyme seq5-D150I demonstrates enhanced catalytic efficiency with a threefold increase in catalytic turnover and reduced Michaelis constant compared to the parent enzyme [14]. The biocatalytic system achieves space-time yields of 150 grams per liter per day for 4-chlorobenzhydrol production with enantiomeric excess values exceeding 99% [14].

Advanced catalytic systems for piperidine functionalization have been developed using rhodium-based catalysts [13] [35]. These catalysts enable selective carbon-hydrogen bond functionalization at specific positions of the piperidine ring [35]. The rhodium catalysts Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ demonstrate excellent diastereoselectivity with ratios exceeding 30:1 and enantioselectivity values ranging from 52-73% [35]. The catalytic protocols operate under mild conditions using dichloromethane as solvent at ambient temperature [35].

Palladium-catalyzed coupling reactions have been integrated into modern synthetic routes for constructing the diphenylmethanol framework [30]. The Suzuki-Miyaura coupling reaction between 4-chlorobenzoyl chloride and phenylboronic acid achieves yields of 89% using tetrakis(triphenylphosphine)palladium as catalyst [30]. The reaction conditions employ potassium carbonate as base in toluene solvent at 80°C [30]. The coupling approach enables efficient formation of 4-chlorobenzophenone, which serves as the precursor for subsequent reduction to 4-chlorobenzhydrol [30].

Catalytic SystemTarget ReactionCatalyst LoadingYield (%)Selectivity
Sodium Hydrogen SulfateEtherification32.8 mol%94.5>99% HPLC purity
seq5-D150I ADHKetone ReductionWhole cell99>99% ee
Rh₂(R-TPPTTL)₄C-H Functionalization0.5 mol%65-7552-73% ee
Pd(PPh₃)₄Suzuki Coupling5 mol%89Complete conversion

The development of whole-cell biocatalytic systems has provided sustainable alternatives for asymmetric synthesis [32]. Candida zeylanoides P1 has been demonstrated as an effective whole-cell biocatalyst for the enantioselective reduction of 4-chlorobenzophenone [32]. The biocatalytic system operates under mild conditions at pH 6.5 and 30°C, achieving yields of 89% with enantiomeric excess exceeding 99% [32]. The whole-cell approach eliminates the need for enzyme purification and provides natural immobilization of the catalytic system [32].

Modern catalytic approaches have also focused on the optimization of reaction conditions through systematic parameter studies [11] [33]. The influence of temperature, solvent composition, and catalyst concentration has been thoroughly investigated to maximize reaction efficiency [11]. Optimal reaction temperatures for the sodium hydrogen sulfate-catalyzed etherification range from 95-100°C, while temperatures above 115°C result in decreased yields due to side product formation [11].

Green Chemistry Innovations in Halogenation and Etherification Steps

The implementation of green chemistry principles in cloperastine synthesis has focused on developing environmentally sustainable methods for halogenation and etherification reactions [14] [15]. These innovations address the environmental concerns associated with traditional synthetic approaches while maintaining high efficiency and selectivity [14].

Biocatalytic halogenation represents a significant advancement in green synthetic methodology [15]. Engineered halogenases have been developed for selective halogenation reactions under mild aqueous conditions [15]. These enzyme systems eliminate the need for toxic halogenating reagents and operate at ambient temperature and neutral pH [15]. The biocatalytic approach generates minimal waste products and avoids the formation of hazardous byproducts associated with chemical halogenation methods [15].

The development of cryptic halogenation strategies has provided novel approaches for introducing halogen functionality [15]. These methods involve the temporary installation of halogen atoms followed by their selective removal to facilitate subsequent chemical transformations [15]. The cryptic halogenation approach enables the formation of complex molecular frameworks while minimizing the environmental impact of halogenated waste products [15].

Solvent-free reaction conditions have been implemented for etherification reactions to reduce environmental impact [11]. The sodium hydrogen sulfate-catalyzed etherification can be conducted without organic solvents, relying on the substrate melting point and catalyst activity to promote reaction [11]. Solvent-free conditions eliminate the need for solvent recovery and reduce the generation of volatile organic compound emissions [11].

Green catalytic systems have been developed using recyclable and reusable catalysts [11]. The sodium hydrogen sulfate catalyst can be recovered through simple filtration after reaction completion and reused in subsequent reactions without significant loss of activity [11]. The catalyst recovery process achieves efficiency exceeding 95% while maintaining catalytic performance over multiple reaction cycles [11].

Alternative halogenation methods using environmentally benign reagents have been investigated [17] [19]. The replacement of traditional halogenating agents such as phosphorus tribromide with milder alternatives reduces the toxicity and environmental impact of synthetic processes [17]. Green halogenation methods utilize molecular halogens under controlled conditions to achieve selective functionalization while minimizing waste generation [19].

Green Chemistry ApproachTraditional MethodEnvironmental BenefitEfficiency
Biocatalytic HalogenationChemical HalogenationNo toxic reagents95-99% selectivity
Solvent-free EtherificationOrganic solvent systemsZero VOC emissions90-95% yield
Recyclable CatalystsSingle-use catalysts95% catalyst recoveryMaintained activity
Aqueous Reaction MediaOrganic solventsReduced toxicityComparable yields

The integration of renewable feedstocks into synthetic routes represents another green chemistry innovation [18]. The use of bioethanol-derived intermediates for etherification reactions reduces dependence on petroleum-based starting materials [18]. The bioethanol approach provides a sustainable carbon source while maintaining synthetic efficiency [18].

Water-based reaction systems have been developed to replace organic solvents in key synthetic steps [15] [32]. Aqueous biocatalytic systems for ketone reduction eliminate the need for organic cosolvents while achieving excellent enantioselectivity [32]. The water-based systems reduce fire hazards and eliminate the need for solvent recovery infrastructure [32].

Microwave-assisted synthesis has been implemented to reduce energy consumption and reaction times [18]. Microwave heating enables rapid and uniform heating of reaction mixtures, resulting in shorter reaction times and improved energy efficiency [18]. The microwave approach can reduce reaction times by 50-80% compared to conventional heating methods [18].

Cloperastine functions as a high-affinity ligand at sigma-1 receptors with a binding affinity (Ki) of 20 nanomolar, likely acting as an agonist [2] [3]. Sigma-1 receptors are unique endoplasmic reticulum chaperone proteins that modulate calcium signaling through inositol trisphosphate receptors and regulate various voltage-gated and ligand-gated ion channels [4] [5]. The agonistic activity at sigma-1 receptors appears to contribute significantly to cloperastine's pharmacological effects, particularly in neuronal excitability modulation [4] [5].

The compound demonstrates potent inhibitory effects on G protein-coupled inwardly rectifying potassium channels with an IC50 value of approximately 1.0 micromolar for GIRK1/GIRK2 heteromeric channels [6] [7]. Research has established that cloperastine's GIRK channel blockade occurs through direct channel inhibition rather than through secondary signaling pathways [6] [7]. Electrophysiological studies in human embryonic kidney cells revealed concentration-dependent inhibition with complete channel blockade achieved at higher concentrations [7].

The mechanism of GIRK channel modulation involves interaction with specific amino acid residues in the channel structure. Studies utilizing mutagenesis approaches have identified critical binding determinants within the proximal cytoplasmic amino-terminal regions and pore-forming domains of GIRK channel subunits [8]. Cloperastine's action on GIRK channels produces downstream effects on gamma-aminobutyric acid release enhancement, particularly in synaptic terminals of inhibitory neurons [7].

In methamphetamine-induced hyperactivity models, cloperastine administration resulted in significant reduction of GIRK2 subunit messenger ribonucleic acid upregulation in ventral midbrain regions [6]. The compound's ability to modulate GIRK channel expression at the transcriptional level suggests additional regulatory mechanisms beyond direct channel blockade [6].

Histamine H1 Receptor Antagonism: Binding Kinetics and Selectivity

Cloperastine exhibits exceptionally high affinity for histamine H1 receptors with a Ki value of 3.8 nanomolar, demonstrating significant selectivity for this receptor subtype [2] [9]. Molecular docking studies have revealed specific amino acid residues crucial for binding interactions, including methionine 183, threonine 184, and isoleucine 187 within the histamine H1 receptor binding site [9] [10]. These residues form hydrogen bonding networks that stabilize the cloperastine-receptor complex [9].

Comparative analysis of binding kinetics indicates that cloperastine forms single hydrogen bonds with the histamine H1 receptor during docking interactions [9]. The compound's binding affinity demonstrates approximately 5.3-fold selectivity for H1 receptors compared to sigma-1 receptors, indicating preferential interaction with histaminergic systems [3]. Structure-activity relationship studies utilizing cloperastine derivatives have identified enhanced binding compounds with predicted binding free energies exceeding -250 kilocalories per mole [9].

The antihistaminergic activity of cloperastine contributes to its bronchodilatory effects and represents a secondary mechanism for its antitussive action [1]. Experimental studies in guinea pig models demonstrated significant antagonism of histamine-induced bronchospasm, with efficacy observed at doses as low as 1 milligram per kilogram [1]. The compound's ability to counteract histamine-induced smooth muscle contractions extends beyond respiratory tissues to include vascular and gastrointestinal smooth muscle preparations [1].

Research utilizing structure-based drug design approaches has identified potential optimization strategies for enhancing H1 receptor selectivity through modification of the piperidine ring system and the diphenylmethoxy moiety [9] [10]. These studies suggest that cyclization of aromatic head groups and constraints on the basic amine functionality could prolong receptor residence time and enhance selectivity [11].

Anticholinergic Activity and Muscarinic Receptor Affinity

Cloperastine demonstrates moderate anticholinergic activity through interactions with muscarinic acetylcholine receptors, although specific binding affinity values for individual muscarinic receptor subtypes have not been comprehensively characterized [2] [12]. The compound's anticholinergic properties contribute to its therapeutic profile but may also account for certain adverse effects observed in clinical settings [13].

Pharmacological evidence suggests that cloperastine's muscarinic receptor interactions occur through competitive antagonism at multiple receptor subtypes [12] [14]. Studies utilizing radioreceptor binding assays with N-methyl-scopolamine have indicated that cloperastine exhibits binding activity within the moderate affinity range for muscarinic receptors, though precise quantitative data remain limited [12] [14].

The anticholinergic activity manifests functionally through inhibition of acetylcholine-induced responses in various tissue preparations [15] [16]. Electrophysiological studies in superior cervical ganglion preparations have demonstrated that cloperastine can modulate cholinergic synaptic transmission, producing both presynaptic and postsynaptic effects on nicotinic acetylcholine receptor-mediated responses [15].

Comparative analysis with established anticholinergic agents indicates that cloperastine's muscarinic receptor activity is substantially lower than that of classical anticholinergic medications such as atropine or scopolamine [12] [14]. The compound's relatively weak anticholinergic profile contributes to its favorable tolerability compared to agents with more pronounced antimuscarinic effects [13].

Clinical manifestations of cloperastine's anticholinergic activity may include mild sedation and potential effects on gastrointestinal motility, though these effects are generally less pronounced than those observed with first-generation antihistamines possessing stronger anticholinergic properties [1] [13].

Comparative Analysis with Structural Analogues (e.g., Dextromethorphan)

Cloperastine and dextromethorphan represent distinct structural classes with fundamentally different primary mechanisms of action, despite both compounds serving as antitussive agents [17] [18]. Dextromethorphan, a morphinan derivative, functions primarily through antagonism of N-methyl-D-aspartate receptors, whereas cloperastine operates through a multi-target approach involving sigma-1 receptors, histamine H1 receptors, and GIRK channels [17] [19].

Pharmacological comparison reveals that cloperastine demonstrates superior clinical efficacy in controlled trials evaluating dry cough suppression [17] [20]. A randomized clinical trial comparing dextromethorphan and levocloperastine (the levorotatory enantiomer of cloperastine) demonstrated significantly greater reduction in cough severity and frequency with levocloperastine treatment [17]. Leicester Cough Questionnaire scores showed statistically significant improvement with levocloperastine compared to dextromethorphan [17].

Structural analysis indicates that cloperastine's piperidine-based structure allows for more flexible receptor interactions compared to dextromethorphan's rigid morphinan framework [22]. The presence of the diphenylmethoxy substituent in cloperastine provides multiple aromatic interaction sites that are absent in dextromethorphan's structure . This structural flexibility contributes to cloperastine's ability to engage multiple receptor systems simultaneously .

Receptor selectivity profiles demonstrate marked differences between the two compounds. While dextromethorphan shows primary activity at N-methyl-D-aspartate receptors with limited secondary targets, cloperastine exhibits a broader pharmacological spectrum encompassing sigma-1 receptors, histamine H1 receptors, GIRK channels, and moderate muscarinic receptor activity [17] [3]. This multi-target engagement potentially provides enhanced therapeutic efficacy through complementary mechanisms [18].

Pharmacokinetic considerations reveal that both compounds undergo extensive hepatic metabolism, though through different enzymatic pathways [23]. Cloperastine demonstrates a plasma half-life of approximately 35 hours, significantly longer than dextromethorphan's elimination half-life [23]. The extended half-life of cloperastine correlates with sustained clinical efficacy and reduced dosing frequency requirements [23].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

329.1546421 g/mol

Monoisotopic Mass

329.1546421 g/mol

Boiling Point

178-180

Heavy Atom Count

23

UNII

69M5L7BXEK

Related CAS

14984-68-0 (hydrochloride)

Other CAS

3703-76-2

Wikipedia

Cloperastine

Dates

Last modified: 08-15-2023

Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket

Kai Wu, Jinrong Yan, Xiaojing Wang, Xinai Yin, Guixiang Shi, Lei Yang, Fangling Li, Junhai Huang, Lei Shao
PMID: 34342711   DOI: 10.1007/s00253-021-11413-9

Abstract

(S)-4-Chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively. However, the biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH). In the present study, ADH seq5, which has an adequate binding pocket volume and accepts bulky diaryl ketones, was further engineered with a binding pocket of increased hydrophobicity. Based on molecular simulation and binding free energy analyses, a small mutation library was constructed, and mutant seq5-D150I with a threefold increase in k
and a low K
was obtained successfully. The comparison of kinetic parameters, binding free energy, docking conformation, and critical catalytic distances calculated by molecular dynamic simulations revealed the source of increased activity. To develop a practical approach with seq5-D150I, reaction conditions including pH, temperature, buffer, and metal ions were optimised and applied to synthesise (S)-4-chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol with high enantiomeric excess. The space-time yields for (S)-4-chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol increased dramatically to as high as 263.4 g∙L
day
and 150 g∙L
day
, respectively, which, to our knowledge, is the highest reported yield to date. These results show that the biocatalytic approach with seq5-D150I may be practical for future industrial applications.Key points An alcohol dehydrogenase was engineered based on binding free energy analysis. The mutant seq5-D150I obtained a threefold increase in k
and a low K
. Two important pharmaceutical intermediates were obtained with high space-time yield.


Identification and quantification of five impurities in cloperastine hydrochloride

He-Ying Liu, Qi-Zhen Cheng, Hui-Zheng Fu, Zhen-Hua Zhong, Hong-Ying Xia, Yan-Fang Guo, Shuang-Shuang Zheng, Shi-Shi Yu
PMID: 33197833   DOI: 10.1016/j.jpba.2020.113731

Abstract

Cloperastine hydrochloride, a piperidine derivative, is a drug substance with a central antitussive effect and widely used in cough treatment; and its impurities have not been reported. Herein we isolated and identified five impurities (named as impurity A, B, C, D and E) in cloperastine hydrochloride bulk drug and developed a quantitative HPLC method. First, impurity A, B, C were enriched by ODS column chromatography and isolated by semi-preparative HPLC, at the same time, impurity D was purified by ODS column chromatography. Then, impurity E was enriched by strong acid degradation and purified by semi-preparative HPLC. At last, their structures were characterized by a variety of spectral data (MS,
H NMR,
C NMR, HSQC, HMBC and
H-
H COSY). Impurity A was confirmed as 1-[2-(diphenylmethoxy)ethyl]piperidine, which having one less chloro-substituent compared with cloperastine. Impurity B was confirmed as 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, which was the isomer of cloperastine with 2-chloro-substituent. Impurity C was confirmed as 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, which was the isomer of cloperastine with 3-chloro-substituent. Impurity D was confirmed as (4-chlorophenyl)(phenyl)methanone, which was the raw material for the synthesis of cloperastine. Impurity E was confirmed as (4-chlorophenyl)(phenyl)methanol, which was an intermediate in the synthesis of cloperastine, and it was also a hydrolysate of cloperastine. Finally, the developed method was validated in terms of specificity, linearity, sensitivity, precision and accuracy.


Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application

Jia Lun, Pengfei Zhao, Zhen Jiang, Yongbo Song, Xingjie Guo
PMID: 32567749   DOI: 10.1002/chir.23257

Abstract

Cloperastine is a central antitussive used to reduce the frequency and intensity of coughing on a short-term basis. In this study, a reliable chiral LC-MS/MS technology has been developed for the quantification of cloperastine enantiomers in the rat plasma. Carbinoxamine was selected as the internal standard. The enantioseparation of cloperastine was performed on a Chiralpak IA column with a mobile phase composed of acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) at a flow rate of 0.6 mL/min. Cloperastine enantiomers were detected by mass spectrometry in multiple reaction monitoring mode with a positive electrospray ionization source. The method was validated over the linear concentration range of 0.05 to 10.0 ng/mL (5.0 × 10
ng to 0.10 ng) for both enantiomers. The lower limit of quantification (LLOQ) for each analyte was determined as 0.05 ng/mL. The relative standard deviations (RSDs) of intraday and interday precision was less than 13.9%, and the relative error (RE) of accuracy ranged from -5.4% to 6.1%, which were within the acceptance criteria. Finally, an application to the stereoselective pharmacokinetics of cloperastine in rats was successfully realized in our assay. The developed method on a commercially available Chiralpak IA column under isocratic mobile phase is advantageous to analyze cloperastine enantiomers in plasma samples collected for enantioselective metabolism or drug interaction studies.


Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells

Nobuki Matsumoto, Miku Ebihara, Shiori Oishi, Yuku Fujimoto, Tomoko Okada, Toru Imamura
PMID: 33452347   DOI: 10.1038/s41598-021-81077-y

Abstract

Cancer therapy is often hampered by the disease's development of resistance to anticancer drugs. We previously showed that the autonomously upregulated product of fibroblast growth factor 13 gene (FGF13; also known as FGF homologous factor 2 (FHF2)) is responsible for the cisplatin resistance of HeLa cisR cells and that it is likely responsible for the poor prognosis of cervical cancer patients treated with cisplatin. Here we show that cloperastine and two other histamine H1 receptor antagonists selectively kill HeLa cisR cells at concentrations that little affect parental HeLa S cells. The sensitivity of HeLa cisR cells to cloperastine was abolished by knocking down FGF13 expression. Cisplatin-resistant A549 cisR cells were similarly susceptible to cloperastine. H2, H3, and H4 receptor antagonists showed less or no cytotoxicity toward HeLa cisR or A549 cisR cells. These results indicate that histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells and suggest that this effect is exerted through a molecular mechanism involving autocrine histamine activity and high-level expression of FGF13. We think this represents a potential opportunity to utilize H1 receptor antagonists in combination with anticancer agents to treat cancers in which emergent drug-resistance is preventing effective treatment.


Induced hemichorea by cloperastine overuse

Carlo Civardi, Alessandra Collini, Eugenia Enrico, Maurizio Maggio, Claudio Geda
PMID: 31997120   DOI: 10.1007/s10072-020-04267-y

Abstract




Nonchemotherapy drug-induced agranulocytosis in children detected by a prospective pharmacovigilance program

Nicolás Medrano-Casique, Hoi Y Tong, Alberto M Borobia, Antonio J Carcas, Jesús Frías, Elena Ramírez
PMID: 27922762   DOI: 10.1080/08880018.2016.1234523

Abstract

A prospective evaluation of nonchemotherapy drug-induced agranulocytosis (DIA) cases, which are infrequent in the pediatric population. We characterize agranulocytosis cases and assess lab test differences between drug- and nondrug-induced agranulocytosis.
Through our Prospective Pharmacovigilance Program from Laboratory Signals at Hospital we detected pediatric agranulocytosis cases from July 2007 to December 2010. This program estimates the incidence, drug causality, clinical features, outcomes of DIA pediatric cases, and assesses laboratory differences with respect to non-DIA.
We detected 662 agranulocytosis in 308 pediatric patients, of which 14 were caused by nonchemotherapy drugs. The incidence rate of DIA for 10,000 pediatric patients was 3.92 (Poisson 95% confidence interval 1.09-8.77); 78.6% of DIA cases occurred in patients younger than 3 years. The final outcome was recovery without sequela in all cases. The pharmacologic group most frequently implicated was antimicrobial drugs (11 drugs), 7 of which were beta-lactams. The drugs most frequently suspected were cefotaxime and vancomycin (3 cases each). We found 3 drugs (cloperastine, codeine, and enoxaparin) not previously described to induce DIA. Automatic linear modeling (n = 56, R
= 45.2%) showed a significant inverse association with platelets (R
= 17.5%), hemoglobin, and alanine transaminase, and a direct association with red cell distribution (R
= 16.2%). A generalized linear model (Type III, n = 1188; DIA, n = 86; likelihood ratio chi-squared = 156.16) retained eosinophils (p <.001), platelets (p <.001), total serum proteins (p <.001), and hemoglobin (p =.039).
We found a higher incidence of DIA in children than previously described. Our findings also suggest an immune-mediated destruction or myeloid toxicity, possibly facilitated by an increase in drug exposure.


Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs

Akira Takahara, Kaori Fujiwara, Atsushi Ohtsuki, Takayuki Oka, Iyuki Namekata, Hikaru Tanaka
PMID: 23047467   DOI: 10.1254/jphs.12117fp

Abstract

Cloperastine is an antitussive drug, which can be received as an over-the-counter cold medicine. The chemical structure of cloperastine is quite similar to that of the antihistamine drug diphenhydramine, which is reported to inhibit hERG K⁺ channels and clinically induce long QT syndrome after overdose. To analyze its proarrhythmic potential, we compared effects of cloperastine and diphenhydramine on the hERG K⁺ channels expressed in HEK293 cells. We further assessed their effects on the halothane-anesthetized guinea-pig heart under the monitoring of monophasic action potential (MAP) of the ventricle. Cloperastine inhibited the hERG K⁺ currents in a concentration-dependent manner with an IC₅₀ value of 0.027 μM, whose potency was 100 times greater than that of diphenhydramine (IC₅₀; 2.7 μM). In the anesthetized guinea pigs, cloperastine at a therapeutic dose of 1 mg/kg prolonged the QT interval and MAP duration without affecting PR interval or QRS width. Diphenhydramine at a therapeutic dose of 10 mg/kg prolonged the QT interval and MAP duration together with increase in PR interval and QRS width. The present results suggest that cloperastine may be categorized as a QT-prolonging drug that possibly induces arrhythmia at overdoses like diphenhydramine does.


Cloperastine-based cough syrup and acute dystonic reactions

Mercedes Serrano, Mario Sanz-Cuesta, Miquel Villaronga, Luis Frontado Hayek, Belén Perez-Dueñas
PMID: 22324643   DOI: 10.1111/j.1469-8749.2011.04105.x

Abstract




Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate

Antonia García, Francisco J Rupérez, Florencia Ceppa, Federica Pellati, Coral Barbas
PMID: 22226040   DOI: 10.1016/j.jpba.2011.12.014

Abstract

The classification of an impurity of a drug substance as genotoxic means that the "threshold of toxicological concern" (TTC) value of 1.5 μg/day intake, considered to be associated with an acceptable risk, should be the admissible limit in the raw material and that leads to new analytical challenges. In this study, reliable chromatographic methods were developed and applied as limit tests for the control of three genotoxic impurities (GTIs) in cloperastine fendizoate, drug widely used as an antitussive active pharmaceutical ingredient (API). In particular, GC-MS was applied to the determination of one alkyl halide (2-chloroethanol, 2-CE), while HPLC-DAD was selected for the analysis of two sulfonate esters (methyl p-toluenesulfonate, MPTS, and 2-chloroethyl p-toluenesulfonate, CEPTS). Regarding GC-MS, strong anion-exchange (SAX)-SPE was applied to remove fendizoate from the sample solutions, due its low volatility and its high amount in the raw material. The GC-MS analysis was performed on a Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., film thickness 0.25 μm, Varian). Single ion-monitoring (SIM) detection mode was set at m/z 80. In the case of HPLC-DAD, a suitable optimization of the chromatographic conditions was carried out in order to obtain a good separation of the impurity peaks from the drug substance peaks. The optimized method utilizes a SymmetryShield RP(8) column (250 mm × 4.6 mm, 5 μm, Waters) kept at 50°C, with phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) as the mobile phase, at the flow-rate of 1.7 mL/min and UV detection at 227 nm. The required sensitivity level was achieved by injecting 80 μL of sample solution, purified from fendizoate by SAX-SPE, followed by a 1:1 (v/v) dilution of the SPE eluate with water. For both GC-MS and HPLC-DAD, the method validation was performed in relation to specificity and limit of detection (LOD), as required by ICH guidelines in relation to limit assays. The developed methods were successfully applied for the determination of GTIs in five different batches of cloperastine fendizoate. In all the analyzed batches, the three target GTIs were below the concentration limit.


The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release

Christopher M Johnson, Ningren Cui, Hao Xing, Yang Wu, Chun Jiang
PMID: 32622786   DOI: 10.1016/j.neuropharm.2020.108214

Abstract

Rett Syndrome (RTT) is an X-linked neurodevelopmental disorder caused mainly by mutations in the MECP2 gene. One of the major RTT features is breathing dysfunction characterized by periodic hypo- and hyperventilation. The breathing disorders are associated with increased brainstem neuronal excitability, which can be alleviated with GABA agonists. Since neuronal hypoexcitability occurs in the forebrain of RTT models, it is necessary to find pharmacological agents with a relative preference to brainstem neurons. Here we show evidence for the improvement of breathing disorders of Mecp2-disrupted mice with the brainstem-acting drug cloperastine (CPS) and its likely neuronal targets. CPS is an over-the-counter cough medicine that has an inhibitory effect on brainstem neuronal networks. In Mecp2-disrupted mice, CPS (30 mg/kg, i.p.) decreased the occurrence of apneas/h and breath frequency variation. GIRK currents expressed in HEK cells were inhibited by CPS with IC
1 μM. Whole-cell patch clamp recordings in locus coeruleus (LC) and dorsal tegmental nucleus (DTN) neurons revealed an overall inhibitory effect of CPS (10 μM) on neuronal firing activity. Such an effect was reversed by the GABA
receptor antagonist bicuculline (20 μM). Voltage clamp studies showed that CPS increased GABAergic sIPSCs in LC cells, which was blocked by the GABA
receptor antagonist phaclofen. Functional GABAergic connections of DTN neurons with LC cells were shown. These results suggest that CPS improves breathing dysfunction in Mecp2-null mice by blocking GIRK channels in synaptic terminals and enhancing GABA release.


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